Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorinated aromatic rings and sulfonamide groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: This compound shares structural similarities and is used in the synthesis of pharmaceuticals.
2,4-Dichloro-5-methylpyridine: Another related compound with applications in chemical research.
Uniqueness
METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17Cl4NO9S2 |
---|---|
Molecular Weight |
657.3 g/mol |
IUPAC Name |
methyl 2,4-dichloro-5-[(2,4-dichloro-5-methoxycarbonylphenyl)sulfonyl-(2-methoxyphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C23H17Cl4NO9S2/c1-35-19-7-5-4-6-18(19)28(38(31,32)20-8-12(22(29)36-2)14(24)10-16(20)26)39(33,34)21-9-13(23(30)37-3)15(25)11-17(21)27/h4-11H,1-3H3 |
InChI Key |
LLIBMMMYAVXVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)Cl)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.